molecular formula C11H12O3 B14842961 3-(Cyclopropylmethoxy)-5-hydroxybenzaldehyde

3-(Cyclopropylmethoxy)-5-hydroxybenzaldehyde

Cat. No.: B14842961
M. Wt: 192.21 g/mol
InChI Key: UWAHQWHXMCJLOW-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethoxy)-5-hydroxybenzaldehyde is an organic compound with a unique structure that includes a cyclopropylmethoxy group and a hydroxybenzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethoxy)-5-hydroxybenzaldehyde typically involves multiple steps. One common method starts with 3-hydroxy-4-halogenated benzaldehyde, which undergoes alkylation to introduce the cyclopropylmethoxy group. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process .

Industrial Production Methods

For industrial-scale production, the synthesis route is optimized for higher yields and purity. The process may involve the use of more efficient catalysts and reaction conditions to ensure scalability. The intermediates are usually purified through crystallization or distillation to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethoxy)-5-hydroxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Conditions often involve the use of bases like sodium hydroxide or acids like hydrochloric acid to facilitate the reaction.

Major Products Formed

    Oxidation: 3-(Cyclopropylmethoxy)-5-hydroxybenzoic acid.

    Reduction: 3-(Cyclopropylmethoxy)-5-hydroxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Cyclopropylmethoxy)-5-hydroxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethoxy)-5-hydroxybenzaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The pathways involved often include modulation of signaling cascades and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Cyclopropylmethoxy)-5-hydroxybenzaldehyde is unique due to the presence of both the cyclopropylmethoxy and hydroxybenzaldehyde groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

3-(cyclopropylmethoxy)-5-hydroxybenzaldehyde

InChI

InChI=1S/C11H12O3/c12-6-9-3-10(13)5-11(4-9)14-7-8-1-2-8/h3-6,8,13H,1-2,7H2

InChI Key

UWAHQWHXMCJLOW-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=CC(=CC(=C2)O)C=O

Origin of Product

United States

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